molecular formula C12H11NO2 B2413885 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid CAS No. 1314744-75-6

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2413885
CAS No.: 1314744-75-6
M. Wt: 201.225
InChI Key: DMKAIYMQWRFIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H11NO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-cyanophenylacetic acid, under specific conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, where the cyanophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic reagents such as sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid
  • 1-(3-Nitrophenyl)cyclobutane-1-carboxylic acid
  • 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid

Comparison: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and interactions in chemical and biological systems, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(3-cyanophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKAIYMQWRFIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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